An In-Depth Technical Guide to the Physicochemical Properties of 2-methoxy-6-(trifluoromethoxy)quinoline
An In-Depth Technical Guide to the Physicochemical Properties of 2-methoxy-6-(trifluoromethoxy)quinoline
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-methoxy-6-(trifluoromethoxy)quinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry. As a quinoline derivative, its molecular architecture suggests potential biological activity, making a thorough understanding of its properties essential for researchers in drug discovery and development.[1] This document delineates the structural features, ionization behavior (pKa), lipophilicity (logP/logD), and solubility of the title compound. We provide not only the fundamental data but also the underlying scientific rationale and detailed experimental protocols for their determination. The interplay between these properties is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide is intended to serve as a foundational resource for scientists, enabling informed decisions in lead optimization and formulation development.
Molecular Structure and Core Properties
The foundation of any physicochemical characterization lies in the unambiguous identification and basic properties of the molecule. 2-methoxy-6-(trifluoromethoxy)quinoline is a synthetic compound built upon the quinoline scaffold, which is a cornerstone motif in numerous biologically active molecules.[1]
Structural Features and Their Implications
The molecule's structure is characterized by a quinoline core, a bicyclic aromatic heterocycle containing a nitrogen atom.[1][2] This nitrogen atom imparts basicity to the molecule, a critical factor in its ionization state at physiological pH. Two key functional groups adorn this core:
-
2-methoxy (-OCH₃) group: This electron-donating group can influence the reactivity of the quinoline ring system.[1]
-
6-trifluoromethoxy (-OCF₃) group: This group is a powerful modulator of physicochemical properties. The trifluoromethoxy group significantly increases lipophilicity (the molecule's affinity for fatty, non-polar environments) and can enhance metabolic stability, properties highly desirable in drug candidates.[1]
These substitutions create a unique electronic and steric profile that dictates the compound's interactions with biological targets and its behavior in various experimental and physiological media.
Summary of Core Molecular Data
A summary of the fundamental molecular properties is presented below. This data serves as the starting point for all subsequent experimental determinations.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-6-(trifluoromethoxy)quinoline | [1] |
| Molecular Formula | C₁₁H₈F₃NO₂ | [1] |
| Molecular Weight | 243.18 g/mol | [1] |
| Canonical SMILES | COC1=NC2=C(C=C1)C=C(C=C2)OC(F)(F)F | [1] |
| Physical Appearance | Typically a crystalline solid | [1] |
Ionization and Partitioning Behavior
For any compound intended for biological application, its ionization state (governed by pKa) and its partitioning between aqueous and lipid phases (governed by logP/logD) are paramount. These two properties are intrinsically linked and are primary determinants of a drug's pharmacokinetic profile.
Acidity and Basicity (pKa)
The pKa, or acid dissociation constant, quantifies the strength of an acid or base. For 2-methoxy-6-(trifluoromethoxy)quinoline, the quinoline nitrogen is basic and will be protonated at acidic pH. The pKa value corresponds to the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (non-ionized) form. This equilibrium is critical, as the ionized form generally exhibits higher aqueous solubility, while the neutral form is typically more permeable across biological membranes.
Causality Behind Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[3][4] It directly measures the change in pH of a solution upon the addition of a titrant (acid or base), allowing for the calculation of the pKa from the inflection point of the titration curve.[4]
-
Materials & Equipment:
-
2-methoxy-6-(trifluoromethoxy)quinoline
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Potassium Hydroxide (KOH), standardized and carbonate-free
-
Methanol or a suitable co-solvent
-
Deionized water
-
Automated titrator equipped with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the compound and dissolve it in a minimal amount of co-solvent (e.g., methanol). Add deionized water to a final volume of 50 mL, ensuring the final co-solvent percentage is low (e.g., <10%) if possible to approximate aqueous pKa.
-
Place the solution in the titration vessel and begin stirring.
-
Titrate the solution with standardized 0.1 M HCl to a pH of ~2 to ensure full protonation of the basic nitrogen.
-
Perform a back-titration by adding standardized 0.1 M KOH in small, precise increments (e.g., 0.01 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration to a pH of ~12.
-
Perform a blank titration using the same solvent mixture without the compound.
-
-
Data Analysis:
-
Subtract the blank titration curve from the sample titration curve.
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first and second derivatives of the titration curve. The pKa is the pH at the point of maximum buffer capacity, which corresponds to the peak of the first derivative plot or the zero crossing of the second derivative plot.[3]
-
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is a critical parameter for drug absorption, as compounds must cross lipid-based cell membranes.
-
logP: The partition coefficient, which describes the distribution of the neutral species of a compound between octanol and water.
-
logD: The distribution coefficient, which describes the distribution of all species (neutral and ionized) at a specific pH. For an ionizable compound like a quinoline, logD is pH-dependent and more physiologically relevant.[5]
The trifluoromethoxy group is known to significantly increase lipophilicity, which would be expected to result in a relatively high logP value for this compound.[1]
Causality Behind Experimental Choice: The shake-flask method is the universally recognized "gold standard" for determining logP/logD values.[6][] It is a direct measurement of the partitioning equilibrium and, when performed carefully, provides highly reliable data. We describe the protocol for logD at pH 7.4 (logD₇.₄), as this is most relevant to physiological conditions.
-
Materials & Equipment:
-
2-methoxy-6-(trifluoromethoxy)quinoline
-
1-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with PTFE-lined caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)
-
-
Procedure:
-
Solvent Pre-saturation: Mix equal volumes of 1-octanol and PBS (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a clean vial, add a precise volume of the pre-saturated octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution, ensuring the final concentration is within the linear range of the analytical method.
-
Equilibration: Cap the vials tightly and place them on a rotator. Mix for a sufficient time (e.g., 1-4 hours) to allow the compound to reach partitioning equilibrium.[5]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g) for 10-15 minutes to ensure complete separation of the aqueous and octanol phases.
-
Sampling: Carefully remove an aliquot from each phase for analysis.
-
-
Data Analysis:
-
Determine the concentration of the compound in the octanol phase ([Compound]ₒ꜀ₜ) and the aqueous phase ([Compound]ₐq) using a validated HPLC-UV or LC-MS method.
-
Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜ / [Compound]ₐq )
-
Caption: Workflow for logD determination via the shake-flask method.
Solubility Profile
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. For drug development, aqueous solubility is a critical determinant of bioavailability. Poor solubility can lead to incomplete absorption and low efficacy.
Thermodynamic vs. Kinetic Solubility
It is important to distinguish between two types of solubility measurements:[8]
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable solid form of the compound in a solvent. This measurement requires a longer incubation time to ensure equilibrium is reached.[9]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (like DMSO). It's a higher-throughput screen often used in early discovery.[8]
For robust characterization, thermodynamic solubility is the preferred measurement.
Causality Behind Experimental Choice: The shake-flask method is the definitive technique for measuring thermodynamic solubility.[9][10] It ensures that an excess of the solid compound is present and that the system reaches true equilibrium. According to regulatory guidelines (e.g., for the Biopharmaceutics Classification System - BCS), solubility should be determined over a physiological pH range (1.2 to 6.8).[9][10]
-
Materials & Equipment:
-
2-methoxy-6-(trifluoromethoxy)quinoline (solid)
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass or polypropylene vials
-
Shaking incubator or orbital shaker set to a controlled temperature (e.g., 25°C or 37°C)
-
Filtration system (e.g., 0.45 µm PVDF syringe filters)
-
Analytical instrumentation for quantification (HPLC-UV or LC-MS)
-
-
Procedure:
-
Add an excess amount of the solid compound to vials containing the different pH buffers (ensure solid is still visible after equilibration).
-
Seal the vials and place them in a shaking incubator for 24-48 hours to reach equilibrium.[9]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Filter the supernatant to remove any undissolved solid. Care must be taken to avoid compound loss due to adsorption to the filter.
-
Dilute the clear filtrate with a suitable solvent.
-
-
Data Analysis:
-
Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method.
-
Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.
-
Plot solubility versus pH to generate a pH-solubility profile.
-
Anticipated Spectroscopic Profile
While specific spectra for this exact molecule are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features, which are essential for structural confirmation and quality control.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group. A sharp singlet corresponding to the three protons of the methoxy group would be expected around 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum would show 11 distinct signals corresponding to each carbon atom in the unique electronic environments. The carbon of the methoxy group would appear around 55-60 ppm, while the carbon of the trifluoromethoxy group would show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR is a simple yet powerful tool for fluorinated compounds. A single, sharp singlet would be expected, confirming the presence and chemical environment of the -OCF₃ group.[11]
-
Mass Spectrometry (MS): Electron impact or electrospray ionization MS would show a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 243.18 or 244.19, respectively, confirming the molecular weight.[1] Fragmentation patterns would likely involve the loss of methyl or methoxy groups.[12]
Summary and Interrelation of Properties
The physicochemical properties of 2-methoxy-6-(trifluoromethoxy)quinoline are interconnected and collectively define its potential as a drug candidate.
| Parameter | Anticipated Value/Characteristic | Significance in Drug Development |
| pKa | Weakly basic (expected pKa ~3-5) | Governs ionization, impacting solubility, permeability, and receptor binding. |
| logP | Moderately high | Indicates good intrinsic lipophilicity, favorable for membrane permeation. |
| logD₇.₄ | Similar to logP (as it will be mostly neutral at pH 7.4) | A more physiologically relevant measure of lipophilicity. |
| Aqueous Solubility | Low, but higher at acidic pH | A key factor for bioavailability; pH-dependence affects absorption in the GI tract. |
| Stability | Enhanced thermal stability due to -OCF₃ group[1] | Important for shelf-life and formulation processing. |
The relationship between these properties is crucial. The compound's low pKa means it will be predominantly in its neutral, more lipophilic form at physiological pH (7.4). This favors membrane permeability but may limit its aqueous solubility. This trade-off is a central challenge in medicinal chemistry.
Caption: Interrelationship of key physicochemical properties.
Conclusion
2-methoxy-6-(trifluoromethoxy)quinoline possesses a physicochemical profile characteristic of a modern medicinal chemistry compound, with features designed to enhance drug-like properties. Its basicity is defined by the quinoline nitrogen, while its high lipophilicity is driven by the trifluoromethoxy substituent. This combination results in a pH-dependent solubility and a high affinity for lipid environments. The detailed protocols and scientific rationale provided in this guide offer researchers a robust framework for experimentally verifying these properties and for leveraging this understanding in the rational design and development of new therapeutic agents.
References
- EvitaChem. (n.d.). Buy 2-Methoxy-6-(trifluoromethoxy)quinoline (EVT-13171349). EvitaChem.
- Enamine. (n.d.). LogD/LogP Background. Enamine.
-
Babic, S., et al. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry. Retrieved from [Link]
- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA.
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]
-
Lin, C. E., et al. (2004). Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis. Journal of Chromatography A. Retrieved from [Link]
-
Zhang, S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. Retrieved from [Link]
-
Stephenson, G. A., et al. (2019). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Journal of the American Chemical Society. Retrieved from [Link]
-
Clennan, E. L., et al. (1968). MASS SPECTRA OF OXYGENATED QUINOLINES. The Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of Physics and Chemistry of Solids. (2022). Synthesis, crystal growth, structural, spectroscopic, quantum computational analysis and molecular docking studies of a new quinoline derivative as a potential inhibitor for SARS-CoV-2. Malaria World. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. enamine.net [enamine.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. raytor.com [raytor.com]
- 10. fda.gov [fda.gov]
- 11. rsc.org [rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
